1-(3-Cyclohexylpropyl)piperazine

Lipophilicity Drug Design ADME Properties

Phenyl-substituted piperazines suffer from aromatic hydroxylation liabilities and limited CNS permeability. 1-(3-Cyclohexylpropyl)piperazine (LogP 2.52, Fsp³ 0.77) provides a fully saturated cyclohexyl scaffold with 0.73 log units higher lipophilicity than the phenylpropyl analog, translating to 4-16× greater membrane partitioning. • Direct precursor to PB28 sigma-1 ligands (analog Ki = 0.25 nM vs. >10,000 nM for benzyl-piperazine). • Secondary amine enables versatile N-functionalization. • Rule-of-Three compliant (MW 210 g/mol) for fragment-based lead discovery.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
CAS No. 800372-97-8
Cat. No. B1349808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclohexylpropyl)piperazine
CAS800372-97-8
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCN2CCNCC2
InChIInChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2
InChIKeyNOANQOHRPIHTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclohexylpropyl)piperazine (CAS 800372-97-8): Physicochemical Baseline & Comparator Identification


1-(3-Cyclohexylpropyl)piperazine is a monosubstituted piperazine derivative bearing a cyclohexylpropyl side chain (C13H26N2, MW 210.36 g/mol) . Unlike the more common aromatic-substituted piperazines, this compound features a fully saturated cyclohexyl ring, which fundamentally alters its lipophilicity and conformational flexibility [1]. The calculated partition coefficient (LogP) of 2.52 places it in a distinct lipophilicity range compared to the phenylpropyl (LogP 1.79) and benzyl (LogP 1.3) analogs, establishing it as a moderately lipophilic secondary amine scaffold suitable for further N-functionalization .

Why 1-(3-Cyclohexylpropyl)piperazine Cannot Be Replaced by Common Arylpiperazine Analogs


The physicochemical fingerprint of 1-(3-cyclohexylpropyl)piperazine distinguishes it from structurally similar arylpiperazines in ways that critically impact drug-likeness parameters and synthetic utility. The cyclohexyl group confers approximately 0.6 log units higher lipophilicity compared to a phenylpropyl side chain and over 1.2 log units higher than a benzyl group . This translates to a predicted 4-fold to 16-fold increase in n-octanol/water partitioning, directly affecting membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding. In addition, the saturated cyclohexyl ring provides a higher fraction of sp³-hybridized carbons, a molecular property associated with increased three-dimensional complexity and greater metabolic stability in lead optimization campaigns [1]. Substituting a phenylpropyl- or benzyl-piperazine analog without accounting for these divergences can produce misleading structure-activity relationship data and compromise downstream biological or formulation outcomes.

Quantitative Differentiation Evidence for 1-(3-Cyclohexylpropyl)piperazine Against Closest Structural Analogs


Lipophilicity Differential: LogP 2.52 vs. Phenylpropyl (1.79) and Benzyl (1.30) Piperazine Analogs

The computed LogP of 1-(3-cyclohexylpropyl)piperazine is 2.52 , which is 0.73 log units higher than that of 1-(3-phenylpropyl)piperazine (LogP 1.79) and 1.22 log units higher than that of 1-benzylpiperazine (XLogP3 1.3) . This difference corresponds to a roughly 5.4-fold and 16.6-fold greater predicted distribution into the n-octanol phase, respectively. The Topological Polar Surface Area (TPSA) is identical across all three compounds at 15.27 Ų, indicating that the lipophilicity increase is driven entirely by the aliphatic cyclohexyl group without sacrificing hydrogen-bonding capacity.

Lipophilicity Drug Design ADME Properties

Molecular Saturation (Fsp³): Aliphatic Cyclohexyl Group vs. Aromatic Phenyl-Containing Analogs

1-(3-Cyclohexylpropyl)piperazine contains a fully saturated cyclohexyl ring, yielding an Fsp³ (fraction of sp³-hybridized carbons) of 0.77 (10 sp³ carbons out of 13 total carbons) . In contrast, 1-(3-phenylpropyl)piperazine and 1-benzylpiperazine possess an aromatic ring, reducing their Fsp³ to 0.46 (6 sp³/13 carbons) and 0.36 (4 sp³/11 carbons), respectively [1][2]. Higher Fsp³ values have been correlated with improved clinical success rates, lower attrition due to toxicity, and enhanced aqueous solubility relative to LogP-matched aromatics [3]. This structural feature also increases conformational flexibility, which can be exploited for induced-fit binding to target proteins.

Molecular Complexity Metabolic Stability Fragment-Based Drug Design

Molecular Bulk and Rotatable Bond Profile: Implications for Permeability and Target Engagement

With a molecular weight of 210.36 g/mol and 4 rotatable bonds [1], 1-(3-cyclohexylpropyl)piperazine falls within favorable Veber bioavailability space (MW <500, rotatable bonds ≤10). The comparator 1-benzylpiperazine has a lower molecular weight (176.26 g/mol) and only 2 rotatable bonds , making it a smaller, more rigid scaffold; 1-(3-phenylpropyl)piperazine has an intermediate profile (MW 204.31 g/mol) [2]. The additional rotatable bonds in the target compound, derived from the propyl linker, offer greater conformational sampling for target binding. The predicted boiling point of 289.3 °C at 760 mmHg [1], versus 272.1 °C for benzylpiperazine , further reflects the larger van der Waals surface area and increased intermolecular dispersion forces.

Veber Rules Oral Bioavailability Ligand Efficiency

Synthetic Versatility as a Mono-N-Substituted Piperazine Scaffold for Sigma Receptor Ligand Design

The parent scaffold of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, a high-affinity σ2 agonist/σ1 antagonist with Ki values of 0.68 nM and 0.38 nM respectively) contains the cyclohexylpiperazine substructure . 1-(3-Cyclohexylpropyl)piperazine provides a direct synthetic entry point for constructing analogs of PB28 and related sigma receptor ligands via N-alkylation at the unsubstituted piperazine nitrogen [1]. The related N,N'-disubstituted analog 1-cyclohexyl-4-(3-cyclohexylpropyl)piperazine has demonstrated a Ki of 0.25 nM at the sigma-1 receptor [2], confirming that the cyclohexylpropyl side chain is compatible with sub-nanomolar sigma receptor affinity. In contrast, 1-benzylpiperazine shows negligible sigma receptor binding (Ki >10,000 nM) [3], demonstrating that the aliphatic cycloalkyl substitution is critical for sigma receptor engagement.

Sigma Receptor PB28 Analog Piperazine Derivatization Medicinal Chemistry

Procurement-Relevant Application Scenarios for 1-(3-Cyclohexylpropyl)piperazine Based on Quantitative Differentiation


CNS-Targeted Medicinal Chemistry: Designing Blood-Brain Barrier Penetrant Piperazine Leads

When a project demands a piperazine core with enhanced passive membrane permeability and CNS distribution, 1-(3-cyclohexylpropyl)piperazine is preferentially indicated over 1-(3-phenylpropyl)piperazine. The LogP elevation of 0.73 units (2.52 vs. 1.79) aligns with established CNS drug space (LogP 2-5) and predicts superior brain partitioning. The fully saturated cyclohexyl ring also avoids the potential for aromatic hydroxylation, a major metabolic liability of phenyl-substituted piperazines [1].

Sigma Receptor Ligand Development: A Validated Scaffold for Sub-Nanomolar Affinity Agents

1-(3-Cyclohexylpropyl)piperazine is the direct synthetic precursor for cyclohexylpiperazine-based sigma receptor ligands in the PB28 chemotype family. The unsubstituted secondary amine permits versatile N-functionalization (alkylation, acylation, sulfonylation) to generate compound libraries targeting sigma-1 and sigma-2 receptors. The known analog 1-cyclohexyl-4-(3-cyclohexylpropyl)piperazine achieves a sigma-1 Ki of 0.25 nM [2], whereas 1-benzylpiperazine shows no measurable sigma binding (Ki >10,000 nM) [3]. For investigators exploring sigma receptor pharmacology or developing sigma-targeted cancer therapeutics, procurement of the cyclohexylpropyl scaffold is a chemically rational choice over arylpiperazine alternatives.

Fragment-Based Drug Discovery (FBDD): A High-Fsp³ Fragment with Balanced Physicochemical Properties

With an Fsp³ of 0.77 , 1-(3-cyclohexylpropyl)piperazine ranks among the more three-dimensionally complex piperazine fragments commercially available. Fragment libraries enriched in sp³ content are associated with higher hit-to-lead progression rates [4]. Its molecular weight of 210 g/mol, 4 rotatable bonds, and single hydrogen bond donor place it within Rule-of-Three compliant fragment space, while its elevated LogP of 2.52 provides growth vectors into lipophilic binding pockets without immediate solubility penalty.

Agrochemical Intermediate Synthesis: Lipophilic Piperazine Building Block for Crop Protection Agents

The combination of a secondary amine handle and a lipophilic cyclohexylpropyl tail (LogP 2.52) makes 1-(3-cyclohexylpropyl)piperazine a suitable intermediate for agrochemical active ingredient discovery. Modern fungicides and insecticides frequently incorporate piperazine linkers to modulate physicochemical properties and improve cuticular penetration. Compared to the phenylpropyl analog (LogP 1.79), the target compound provides a markedly higher LogP, potentially enhancing leaf surface retention and translocation in lipophilic plant tissue environments. The saturated cyclohexyl ring also reduces UV chromophore intensity relative to aromatic analogs, which may confer photostability advantages in field applications.

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